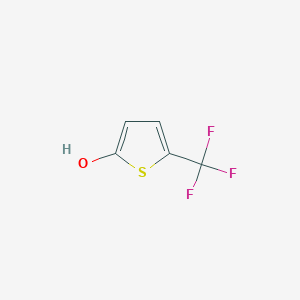

5-(Trifluoromethyl)thiophen-2-ol

Description

Significance within Organofluorine Chemistry Research

The trifluoromethyl (-CF3) group is one of the most important fluorinated substituents in modern chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. vulcanchem.com The presence of the -CF3 group in 5-(trifluoromethyl)thiophen-2-ol makes it a key building block for the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov Research in organofluorine chemistry often focuses on developing new methods for introducing fluorine and trifluoromethyl groups into organic scaffolds, and compounds like this compound serve as important intermediates and models for these studies. encyclopedia.pub

Role in Thiophene (B33073) Chemistry and Heterocyclic Systems

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of applications ranging from pharmaceuticals to organic electronics. nih.govrroij.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without losing its activity, while potentially improving its properties. nih.gov The reactivity of the thiophene ring, which is more nucleophilic than benzene, allows for a wide range of substitution reactions, making it a versatile platform for chemical synthesis. pharmaguideline.com The introduction of a trifluoromethyl group onto the thiophene ring, as seen in this compound, modulates the electronic properties of the ring, influencing its reactivity and the properties of its derivatives.

Historical and Contemporary Approaches to Thiol Synthesis

The synthesis of thiols, and by extension thiophenols and their derivatives like this compound, has evolved significantly over the years. Historically, methods such as the reduction of sulfonyl chlorides or the reaction of aryldiazonium salts with xanthates were employed. parchem.com However, these methods often suffered from harsh reaction conditions and the formation of side products.

Contemporary approaches offer milder and more efficient routes. These include copper-catalyzed couplings of aryl halides with sulfur sources and "one-pot" syntheses from readily available starting materials. nih.govsigmaaldrich.com For the synthesis of substituted thiophenes, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, remains a classic and effective method. rroij.compharmaguideline.com The Gewald reaction is another important method for synthesizing aminothiophenes, which can be further modified. pharmaguideline.com The synthesis of this compound would likely involve either the direct trifluoromethylation of a suitable thiophen-2-ol (B101167) precursor or the cyclization of a trifluoromethyl-containing open-chain precursor.

Interdisciplinary Research Landscape for Fluorinated Organic Compounds

The unique properties conferred by fluorine have led to the widespread use of fluorinated organic compounds across numerous scientific disciplines. In medicinal chemistry, the introduction of fluorine can lead to improved drug efficacy and metabolic stability. nih.gov For instance, trifluoromethyl-containing compounds are found in a variety of pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.net

In materials science, fluorinated thiophene derivatives are being explored for their potential in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgrsc.orgresearchgate.netacs.org The fluorine atoms can influence the molecular packing and electronic energy levels of the materials, leading to enhanced charge transport properties. rsc.orgrsc.org The interdisciplinary nature of this research highlights the broad potential of compounds like this compound as building blocks for a new generation of advanced materials and therapeutics.

Interactive Data Tables

Below are tables summarizing key information about the chemical compounds mentioned in this article.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1314938-32-3 |

| Molecular Formula | C5H3F3OS |

| Molecular Weight | 168.14 g/mol |

| Predicted Boiling Point | 74-78 °C (at 12 mmHg) |

| Predicted pKa | 8.68 ± 0.10 |

Table 1: Physicochemical Properties of this compound. vulcanchem.com

| Compound Name | Role/Significance |

| Benzene | Aromatic hydrocarbon, often compared to thiophene. |

| Thiophene | Parent heterocyclic compound of the thiophene family. rroij.com |

| Thiophen-2-ol | A potential precursor for the synthesis of this compound. |

| Paal-Knorr Synthesis | A classical method for synthesizing thiophenes. rroij.compharmaguideline.com |

| Gewald Reaction | A method for synthesizing aminothiophenes. pharmaguideline.com |

Table 2: Key Compounds and Synthetic Methods in Thiophene Chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)thiophen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFOZOVTKSTDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Thiophen 2 Ol

Regioselective Synthesis of Thiophene-2-ols

The regioselective synthesis of thiophene-2-ols is crucial for obtaining the desired isomer of 5-(trifluoromethyl)thiophen-2-ol. Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr reaction, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, often yield a mixture of isomers, necessitating complex purification steps. nih.govrroij.compharmaguideline.comnih.gov

Modern approaches have focused on achieving higher regioselectivity. One such method involves the cyclization of specifically substituted precursors. For instance, the Gewald reaction, which utilizes the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base, can offer better control over the substitution pattern of the resulting aminothiophene, which can then be converted to the corresponding thiophen-2-ol (B101167). rroij.compharmaguideline.comnih.gov

Another strategy involves the direct functionalization of the thiophene ring. For example, the treatment of thiophene with a strong base like butyllithium (B86547) leads to regioselective deprotonation at the C2 position, forming 2-lithiothiophene. rroij.com This intermediate can then react with an appropriate electrophile to introduce a substituent at the desired position. However, direct hydroxylation can be challenging.

More recent developments have explored domino reactions and transition-metal-catalyzed cyclizations to construct the thiophene ring with high regioselectivity. researchgate.net These methods often provide access to highly substituted thiophenes from simple starting materials in a single step.

Trifluoromethylation Strategies in Thiophene Derivatives

The introduction of a trifluoromethyl (CF3) group onto a thiophene ring is a critical step in the synthesis of this compound. The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity of the thiophene ring, making direct trifluoromethylation challenging.

Several trifluoromethylating reagents have been developed for aromatic compounds. These can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylating agents.

Electrophilic Trifluoromethylating Reagents: These reagents, often hypervalent iodine compounds like Togni reagents or chalcogenide-based reagents like the Umemoto reagent, deliver a "CF3+" equivalent. acs.org Their reaction with electron-rich aromatic systems like thiophene can lead to trifluoromethylation.

Nucleophilic Trifluoromethylating Reagents: Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, can provide a "CF3-" source. acs.org These are typically used in the presence of a fluoride (B91410) source and often require a metal catalyst, such as copper, for the trifluoromethylation of aryl halides.

Radical Trifluoromethylating Reagents: The generation of trifluoromethyl radicals, often from sources like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), can be initiated by an oxidant or through photoredox catalysis. organic-chemistry.org These radicals can then add to the thiophene ring.

A recently developed reagent, trifluoromethyl thianthrenium triflate (TT-CF3+OTf–), has shown versatility, capable of acting as a source for electrophilic, radical, and nucleophilic trifluoromethylation. acs.org

The choice of trifluoromethylation strategy often depends on the specific substrate and the desired regioselectivity. For the synthesis of this compound, a method that allows for regioselective trifluoromethylation at the 5-position of a pre-functionalized thiophene-2-ol derivative would be ideal.

Catalytic Approaches to Carbon-Sulfur Bond Formation in Thiophenes

The formation of the carbon-sulfur (C-S) bonds to construct the thiophene ring is a fundamental step in its synthesis. Catalytic methods have emerged as powerful tools to facilitate this transformation under milder conditions and with greater efficiency compared to classical methods that often require stoichiometric and harsh reagents like phosphorus pentasulfide. rroij.compharmaguideline.comnih.gov

Transition metal catalysis, particularly with palladium and cobalt, has been successfully employed for C-S bond formation. figshare.comrsc.org These catalytic cycles often involve oxidative addition, reductive elimination, and other elementary steps to couple a carbon source with a sulfur source. For instance, palladium-catalyzed cross-coupling reactions can be used to form C-S bonds between an aryl halide and a thiol.

Photoredox catalysis has also gained prominence as a mild and efficient method for C-S bond formation. beilstein-journals.org These reactions utilize visible light to excite a photocatalyst, which then initiates a single-electron transfer (SET) process to generate reactive radical intermediates that can participate in C-S bond-forming reactions.

Exploration of Novel Precursors and Reaction Pathways

The development of novel precursors and reaction pathways is continuously expanding the synthetic toolbox for accessing complex thiophene derivatives. Researchers are exploring new starting materials and innovative reaction cascades to streamline the synthesis of molecules like this compound.

One area of exploration is the use of fused thiophene systems as precursors. nih.gov These polycyclic structures can be selectively cleaved or modified to yield functionalized monocyclic thiophenes. Additionally, the design of novel small molecule acceptors with thiophene-fused end groups for applications in organic electronics has led to the development of new synthetic routes to functionalized thiophenes. arxiv.org

Furthermore, the discovery of thiophene derivatives in extraterrestrial materials has spurred interest in understanding their formation under various conditions, which could inspire new, unconventional synthetic approaches. rroij.com The synthesis of thiophene-based helicenes has also pushed the boundaries of regioselective functionalization and cyclization reactions. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Fluorinated Thiols

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated thiols and other heterocyclic compounds to minimize environmental impact and enhance safety. mdpi.com This involves the use of greener solvents, catalysts, and reaction conditions.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a major focus. mdpi.com

Catalysis: The use of catalysts, especially those that are abundant and non-toxic, reduces the need for stoichiometric reagents and minimizes waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle.

Energy Efficiency: Employing milder reaction conditions, such as ambient temperature and pressure, reduces energy consumption. researchgate.net

Recent advancements include the development of click chemistry approaches, such as the sulfur(VI) fluoride exchange (SuFEx) reaction, which offer high efficiency and generate minimal byproducts. osaka-u.ac.jpeurekalert.org Photocatalytic methods that utilize visible light as a renewable energy source also align with the principles of green chemistry. rsc.org

Mechanistic Investigations of Chemical Transformations of 5 Trifluoromethyl Thiophen 2 Ol

Elucidation of Reaction Mechanisms in Derivatization Processes

Derivatization of 5-(trifluoromethyl)thiophen-2-ol would likely proceed through reactions targeting the hydroxyl/thiol group or the thiophene (B33073) ring. For instance, O-alkylation or O-acylation would involve the oxygen atom acting as a nucleophile. The mechanism for such a reaction, for example, with an alkyl halide, would likely follow an S_N2 pathway. The reaction would be initiated by deprotonation of the hydroxyl group with a suitable base to form the more potent thiophenoxide nucleophile, which then attacks the electrophilic carbon of the alkyl halide. The presence of the electron-withdrawing trifluoromethyl group would enhance the acidity of the hydroxyl group, facilitating this deprotonation step.

Exploration of Nucleophilic Reactivity of the Thiol Group

This compound exists in tautomeric equilibrium with 5-(trifluoromethyl)thiophene-2(3H)-thione. The thiol (-SH) or thiolate (-S⁻) form is a soft nucleophile and would be expected to react readily with soft electrophiles. A classic example is the Michael addition reaction. In a hypothetical reaction with an α,β-unsaturated carbonyl compound like methyl vinyl ketone, the thiolate anion would attack the β-carbon of the ketone. This conjugate addition is a thermodynamically controlled process favored by soft nucleophiles. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are strongly influenced by the substituents. The hydroxyl group (an activating, ortho-, para-director) and the trifluoromethyl group (a deactivating, meta-director) exert opposing effects. In the case of this compound, the powerful electron-withdrawing nature of the CF₃ group at position 5 deactivates the ring towards electrophilic attack. The activating effect of the hydroxyl group at position 2 would direct incoming electrophiles primarily to position 3. Therefore, reactions like nitration or halogenation would be expected to occur, albeit slowly, at the C3 position. The mechanism would follow the standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Radical Reaction Pathways involving the Thiophene-2-thiol Moiety

The thiol group is known to participate in radical reactions. One potential pathway is the homolytic cleavage of the S-H bond to form a thiyl radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by UV light. Once formed, the 5-(trifluoromethyl)thiophen-2-ylthiyl radical could participate in various reactions, such as addition to alkenes or alkynes. In a hypothetical reaction with styrene, the thiyl radical would add to the less substituted carbon of the double bond to form a more stable benzylic radical intermediate. This intermediate would then abstract a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final anti-Markovnikov addition product.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl group exerts a profound influence on the reactivity of the entire molecule. Its strong inductive electron-withdrawing effect (-I effect) has several consequences:

Increased Acidity: It significantly increases the acidity of the hydroxyl/thiol group, making deprotonation easier and facilitating reactions that proceed via the conjugate base.

Deactivation of the Ring: It deactivates the thiophene ring towards electrophilic aromatic substitution, slowing down the reaction rate compared to unsubstituted thiophen-2-ol (B101167).

Regioselectivity: It directs electrophilic attack away from the adjacent C4 position and, in concert with the hydroxyl group, reinforces the preference for substitution at the C3 position.

Nucleophilicity: By withdrawing electron density, it reduces the nucleophilicity of the sulfur atom, potentially slowing down reactions where the thiol acts as a neutral nucleophile.

A hypothetical comparison of the nitration rates of thiophen-2-ol and this compound would likely show a significantly lower rate constant for the trifluoromethyl-substituted compound, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Relative Rate Constants for Nitration

| Compound | Relative Rate Constant (k_rel) |

|---|---|

| Thiophen-2-ol | 1 |

Computational Mechanistic Studies of Reaction Intermediates

Computational chemistry, using methods like Density Functional Theory (DFT), would be an invaluable tool for studying the reaction mechanisms of this compound. Such studies could provide insights into:

Tautomeric Equilibrium: Calculating the relative energies of the this compound and 5-(trifluoromethyl)thiophene-2(3H)-thione tautomers to determine the predominant species in different environments.

Reaction Barriers: Modeling the transition states for various reactions, such as electrophilic substitution or nucleophilic addition, to calculate activation energies and predict reaction rates.

Intermediate Stability: Assessing the stability of intermediates like the sigma complex in electrophilic substitution or the radical intermediates in radical reactions. The electron-withdrawing CF₃ group would be expected to destabilize positively charged intermediates and stabilize negatively charged or radical intermediates.

For example, a DFT study could map the potential energy surface for the bromination at the C3 position, identifying the structure and energy of the transition state leading to the sigma complex.

Table 2: Hypothetical Calculated Energy Profile for Bromination at C3

| Species | Calculated Relative Energy (kcal/mol) |

|---|---|

| Reactants (Thiophene + Br₂) | 0 |

| Transition State | +15 |

| Sigma Complex Intermediate | +5 |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Trifluoromethyl)thiophene-2(3H)-thione |

| Methyl vinyl ketone |

| Azobisisobutyronitrile (AIBN) |

| Styrene |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Trifluoromethyl Thiophen 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Precise Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-(trifluoromethyl)thiophen-2-ol and its derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of various nuclei, including ¹H, ¹³C, and ¹⁹F, researchers can piece together the precise connectivity of the molecule.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring and the hydroxyl proton. The protons at positions 3 and 4 of the thiophene ring would appear as doublets due to mutual coupling. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the carbon atoms of the thiophene ring, with the carbon attached to the trifluoromethyl group (C5) showing a characteristic quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C2) would also be significantly shifted.

¹⁹F NMR is particularly informative for fluorinated compounds. For the -CF₃ group at the C5 position, a singlet is typically observed in the ¹⁹F NMR spectrum, and its chemical shift provides a clear indication of the electronic environment of the trifluoromethyl group. rsc.org In related trifluoromethyl-substituted compounds, the ¹⁹F NMR chemical shifts are often found in a characteristic range. rsc.org For instance, in (4-methylphenyl)(trifluoromethyl)sulfane, the ¹⁹F signal appears at -43.22 ppm. rsc.org

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Thiophene Derivatives (Note: Data is hypothetical and based on typical values for related structures)

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | 6.5 - 7.0 | Doublet | 3-4 |

| ¹H | H-4 | 7.0 - 7.5 | Doublet | 3-4 |

| ¹H | OH | Variable | Singlet (broad) | - |

| ¹³C | C2 | 150 - 160 | Singlet | - |

| ¹³C | C3 | 115 - 125 | Singlet | - |

| ¹³C | C4 | 125 - 135 | Singlet | - |

| ¹³C | C5 | 120 - 130 | Quartet | ~270-280 (¹JCF) |

| ¹³C | CF₃ | 120 - 125 | Quartet | ~270-280 (¹JCF) |

| ¹⁹F | CF₃ | -40 to -50 | Singlet | - |

Advanced Mass Spectrometry Techniques for Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns, which provides structural confirmation. Electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion (M⁺) peak corresponding to the exact mass of the compound (C₅H₃F₃OS, 168.14 g/mol ). vulcanchem.com

The fragmentation of trifluoromethyl-substituted heterocycles under electron impact is often characterized by specific losses. fluorine1.ru A common fragmentation pathway involves the loss of the trifluoromethyl radical (•CF₃), leading to a significant fragment ion peak at [M-69]⁺. Other characteristic fragmentation patterns for thiophene derivatives can include the cleavage of the thiophene ring and loss of small neutral molecules like CO or H₂S, depending on the substituents. nih.govresearchgate.net The fragmentation of the thiophene ring itself can lead to smaller sulfur-containing ions. nist.gov Analysis of these fragmentation pathways helps to confirm the presence and position of the trifluoromethyl and hydroxyl groups on the thiophene ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 168 | [C₅H₃F₃OS]⁺• (Molecular Ion) | - |

| 149 | [C₅H₂F₂OS]⁺• | •HF |

| 99 | [C₄H₃OS]⁺ | •CF₃ |

| 71 | [C₃H₃S]⁺ | •CF₃, CO |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the thiophene ring are expected in the 3000-3100 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations within the aromatic ring typically appear between 1400 and 1600 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. The C-S stretching vibration within the thiophene ring is generally observed at lower wavenumbers, often around 600-850 cm⁻¹. iosrjournals.org

Table 3: Key Vibrational Frequencies for this compound (Note: Frequencies are based on data from analogous thiophene compounds)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| C=C Ring Stretch | IR, Raman | 1400 - 1600 |

| C-F Stretch | IR | 1100 - 1350 (strong) |

| C-S Stretch | IR, Raman | 600 - 850 |

X-ray Crystallography of Co-crystals and Solid-State Derivatives for Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, the formation of co-crystals or solid-state derivatives can facilitate crystallographic analysis. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

For instance, studies on other complex thiophene derivatives have successfully employed X-ray crystallography to elucidate their intricate structures. nih.gov In a potential crystal structure of a derivative of this compound, one would expect to observe hydrogen bonding involving the hydroxyl group, which would play a key role in defining the crystal packing. The planarity of the thiophene ring and the orientation of the trifluoromethyl group relative to the ring would also be precisely determined. This information is invaluable for understanding the molecule's solid-state properties and its potential interactions with biological targets.

Chiroptical Spectroscopy of Enantiomerically Enriched Derivatives (if applicable to chiral variations)

The parent molecule, this compound, is achiral. However, if a chiral center is introduced into one of its derivatives, for example, through substitution at the C3 or C4 position with a chiral moiety or by creating a chiral axis, chiroptical spectroscopy becomes a vital analytical tool. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed to study the stereochemical properties of such enantiomerically enriched derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. For a chiral derivative of this compound, the CD spectrum would exhibit characteristic Cotton effects corresponding to the electronic transitions within the thiophene chromophore and any other chromophores present. The sign and magnitude of these Cotton effects could be correlated with the absolute configuration of the stereocenters, often with the aid of computational predictions. While no specific chiroptical data for derivatives of this compound are currently available in the surveyed literature, this technique remains a powerful hypothetical tool for the future synthesis and characterization of its chiral analogues.

Theoretical and Computational Chemistry Studies of 5 Trifluoromethyl Thiophen 2 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of 5-(Trifluoromethyl)thiophen-2-ol. By employing various functionals (e.g., B3LYP, ωB97X-D) and basis sets (e.g., 6-311++G(d,p)), researchers can model the molecule's geometry and electron distribution with high accuracy. nih.govresearchgate.net

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position and the electron-donating hydroxyl (-OH) group at the 2-position creates a significant push-pull electronic effect across the thiophene (B33073) ring. This substitution pattern influences the aromaticity, bond lengths, and charge distribution of the molecule. For instance, the C-S bonds may exhibit altered lengths compared to unsubstituted thiophene due to the electronic perturbations. The C-F bonds in the trifluoromethyl group are highly polarized, contributing to a significant local dipole moment.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO is expected to be localized primarily on the thiophene ring and the oxygen atom of the hydroxyl group, reflecting the areas of highest electron density. Conversely, the LUMO is likely to have significant contributions from the antibonding orbitals of the trifluoromethyl group and the thiophene ring. The energy gap between the HOMO and LUMO provides a theoretical estimate of the molecule's chemical reactivity and electronic excitation energies. nih.gov

Table 1: Calculated Electronic Properties of Thiophene Derivatives (Illustrative) This table presents typical data obtained from DFT calculations on substituted thiophenes and is for illustrative purposes.

| Property | Exemplary Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes of the Molecule

The conformational flexibility of this compound is primarily associated with the rotation around the C-O single bond of the hydroxyl group and the C-C bond connecting the trifluoromethyl group to the thiophene ring. Conformational analysis helps in identifying the most stable geometries and the energy barriers between different conformers. nih.gov

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other local minima and the transition states that connect them. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound This table illustrates how conformational analysis data would be presented. The values are hypothetical.

| Conformer | Dihedral Angle (H-O-C₂-S) | Relative Energy (kcal/mol) |

| A | 0° (syn) | 0.0 |

| B | 180° (anti) | 1.2 |

Prediction of Spectroscopic Parameters through First-Principles Calculations

First-principles calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These calculations help in the assignment of peaks in experimental NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable probe of the molecular structure. For this compound, the calculations would predict the distinct chemical shifts for the thiophene protons, the hydroxyl proton, and the fluorine atoms of the -CF₃ group. ox.ac.uknih.gov

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. nih.gov These spectra are characterized by specific vibrational modes corresponding to the stretching and bending of different bonds. For instance, the O-H stretching frequency, the C=C stretching of the thiophene ring, and the C-F stretching modes of the trifluoromethyl group would appear as distinct bands. Comparing the calculated spectrum with the experimental one can confirm the presence of these functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org The calculations can predict the λ(max) values for the π → π* and n → π* transitions, providing insight into the electronic transitions responsible for the molecule's absorption of light.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table provides an example of how predicted spectroscopic data would be formatted. The values are illustrative.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H on ring) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | 155 ppm |

| ¹⁹F NMR | Chemical Shift (-CF₃) | -60 ppm |

| IR | O-H Stretch | 3500 cm⁻¹ |

| UV-Vis | λ(max) (π → π*) | 280 nm |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential reaction pathways involving this compound. A key area of investigation for 2-hydroxythiophenes is the potential for keto-enol tautomerism, where the hydroxyl form can exist in equilibrium with its keto tautomers (thiophen-2(5H)-one and thiophen-2(3H)-one).

Theoretical calculations can determine the relative energies of these tautomers and the energy barrier for the tautomerization reaction. By locating the transition state structure for the proton transfer, the activation energy can be calculated. beilstein-journals.org This information is crucial for understanding the reactivity and stability of the compound. The electron-withdrawing trifluoromethyl group is expected to influence the position of this equilibrium.

Furthermore, the mechanisms of other reactions, such as electrophilic substitution on the thiophene ring, can be investigated. Computational modeling can identify the most likely sites of reaction and the energetics of the reaction pathway, providing a detailed understanding of the molecule's chemical behavior.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound and its interactions with its environment over time. nih.gov By placing the molecule in a simulation box with a chosen solvent (e.g., water, methanol), MD simulations can model how the solvent molecules arrange themselves around the solute. youtube.com

These simulations are valuable for understanding solvation effects, such as the formation of hydrogen bonds between the hydroxyl group and polar solvent molecules. The radial distribution function can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. mdpi.com

MD simulations can also provide insights into the strength of intermolecular interactions in the condensed phase. By analyzing the trajectories of multiple molecules, one can study aggregation behavior and the preferred modes of interaction between molecules of this compound. The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation. researchgate.net

Derivatization and Functionalization Strategies of 5 Trifluoromethyl Thiophen 2 Ol

Synthesis of Thioethers, Disulfides, and Sulfonates

The tautomeric nature of 5-(trifluoromethyl)thiophen-2-ol, existing in equilibrium with 5-(trifluoromethyl)thiophen-2(5H)-one, allows it to react as a sulfur nucleophile (as the thiolate) or an oxygen nucleophile. This reactivity is harnessed for the synthesis of various sulfur-containing derivatives.

Thioethers: The synthesis of thioethers from this compound can be achieved via nucleophilic substitution reactions. The thiophene (B33073) can be deprotonated with a suitable base to form the thiolate, which then reacts with alkyl halides or other electrophiles. Palladium-catalyzed cross-coupling reactions also provide a modern and efficient route to aryl thioethers. organic-chemistry.org A general approach involves the coupling of the corresponding thiol with aryl halides. organic-chemistry.org For instance, a versatile method utilizing a Pd(OAc)2/1,1'-bis(diisopropylphosphino)ferrocene catalyst system is effective for coupling both aryl bromides and chlorides with aliphatic and aromatic thiols. organic-chemistry.org Another contemporary method involves a thiol-free organocatalytic protocol that uses tetramethylthiourea (B1220291) as a sulfur source to react with aryl chlorides and alcohols under mild, light-driven conditions. nih.gov

Disulfides: Symmetrical disulfides can be readily prepared through the oxidation of the thiol tautomer of this compound. A variety of mild oxidizing agents can be employed, including hydrogen peroxide catalyzed by iodide ions, or dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org For the synthesis of unsymmetrical disulfides, a common strategy involves reacting the thiol with a sulfenyl halide or another activated thiol derivative. organic-chemistry.org One such method uses 1-chlorobenzotriazole (B28376) to generate a benzotriazolated thiol intermediate, which then reacts with a different thiol to form the unsymmetrical disulfide. organic-chemistry.org

Sulfonates: The hydroxyl group of the 2-ol tautomer can be converted into a sulfonate ester, a valuable functional group that can act as a leaving group in nucleophilic substitution reactions. This is typically achieved by reacting this compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. A process for preparing thiophene sulfonic acid involves reacting thiophene with fluosulfonic acid, followed by treatment with an alkaline earth hydroxide (B78521) like Ba(OH)₂. google.com This process yields the corresponding thiophene sulfonate salt. google.com

Table 1: Synthesis of Thioethers, Disulfides, and Sulfonates This table presents hypothetical reaction examples based on established synthetic methodologies.

| Derivative | General Reaction | Reagents & Conditions | Product Type |

|---|---|---|---|

| Thioether | S-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl thioether |

| Thioether | Palladium-Catalyzed Cross-Coupling | Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., DiPPF), Base | Aryl thioether |

| Disulfide (Symmetrical) | Oxidative Coupling | Oxidizing Agent (e.g., I₂, H₂O₂, air) | Symmetrical disulfide |

| Disulfide (Unsymmetrical) | Sequential Thiol Coupling | 1. Activating Agent (e.g., 1-chlorobenzotriazole) 2. Second Thiol (R'-SH) | Unsymmetrical disulfide |

| Sulfonate | O-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | Sulfonate ester |

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of this compound and its thioether derivatives can be selectively oxidized to form sulfoxides and sulfones. These oxidized species are of interest due to their altered electronic properties and their potential as intermediates for further synthetic transformations. The oxidation state of the sulfur atom significantly influences the reactivity and biological profile of the molecule.

The oxidation of thiophenes typically requires controlled conditions to avoid over-oxidation or ring degradation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The reaction outcome (sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction temperature. The strong electron-withdrawing nature of the trifluoromethyl group decreases the electron density of the thiophene ring, making the sulfur atom less susceptible to oxidation compared to unsubstituted thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions at the Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the elaboration of the thiophene core. youtube.comthieme-connect.de For this compound, coupling can occur at the carbon positions of the thiophene ring, typically after conversion of a C-H or C-OH bond to a C-halide or C-triflate bond.

Key cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction of a thienyl halide or triflate with a boronic acid or ester.

Stille Coupling: Coupling of a thienyl halide with an organostannane reagent.

Heck Coupling: Reaction of a thienyl halide with an alkene.

Buchwald-Hartwig Amination: Coupling of a thienyl halide with an amine to form an aminothiophene derivative. organic-chemistry.org

C-O Coupling: The hydroxyl group itself can participate in C-O cross-coupling reactions with aryl halides, often promoted by specific ligand systems designed to facilitate the challenging reductive elimination step. nih.gov

The presence of the trifluoromethyl group can influence the reactivity of the thiophene ring in these transformations, affecting the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions This table outlines potential cross-coupling strategies for functionalizing the thiophene ring.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Suzuki | Halogenated 5-(CF₃)-thiophen-2-ol | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Aryl-substituted thiophene |

| Stille | Halogenated 5-(CF₃)-thiophen-2-ol | Organostannane (Ar-SnR₃) | PdCl₂(PPh₃)₂ | Aryl-substituted thiophene |

| Heck | Halogenated 5-(CF₃)-thiophen-2-ol | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted thiophene |

| Buchwald-Hartwig | Halogenated 5-(CF₃)-thiophen-2-ol | Amine (R₂NH) | Pd Catalyst, Ligand, Base | Amino-substituted thiophene |

Functionalization of the Trifluoromethyl Group for Further Transformations

While the trifluoromethyl group is often installed for its metabolic stability and electronic effects, it can also serve as a handle for further chemical modification. researchgate.net Carbon-fluorine bond activation presents a pathway to novel fluorinated molecules. researchgate.net For instance, selective defluorinative functionalization can convert the CF₃ group into a difunctionalized carbon center. researchgate.net Reactions involving light-driven C-F bond activation have been developed to convert trifluoromethylarenes into difluoromethyl derivatives, which can be valuable for fine-tuning pharmacological properties. researchgate.net These advanced methods could potentially be applied to this compound to create analogues with altered electronic and steric profiles.

Synthesis of Complex Polycyclic Thiophene Architectures

This compound can serve as a building block for the synthesis of larger, thiophene-fused polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest in materials science for applications in organic electronics. researchgate.net Synthetic strategies often involve intramolecular cyclization reactions. For example, derivatives of the thiophene could be designed to undergo FeCl₃-mediated oxidative cyclization or other cyclocondensation reactions to form fused ring systems. mdpi.comnih.govnih.gov The synthesis of thiophene-fused systems can also be achieved through annulation strategies, where the thiophene ring is constructed onto a pre-existing molecular framework. organic-chemistry.org By incorporating the trifluoromethyl group, novel polycyclic systems with tailored electronic and photophysical properties can be accessed. nagoya-u.ac.jp

Preparation of Ligands and Synthons for Advanced Organic Synthesis

The functionalized derivatives of this compound are valuable synthons for constructing more complex target molecules. The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals. researchgate.netnih.gov Compounds containing this moiety are often used as intermediates in multi-step syntheses. vulcanchem.comclockss.org

Furthermore, by introducing coordinating groups such as phosphines, amines, or pyridyl moieties through the methods described above (e.g., Buchwald-Hartwig amination), novel ligands for transition metal catalysis can be prepared. The electronic properties of these ligands would be modulated by the trifluoromethylthiophene scaffold, potentially leading to catalysts with unique reactivity and selectivity. The compound can also be a precursor for creating more complex heterocyclic systems, such as pyrazolopyrimidines. sigmaaldrich.com The diverse reactivity of the thiophene ring and its functional groups makes this compound a versatile platform for generating advanced intermediates for organic synthesis. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

5-(Trifluoromethyl)thiophen-2-ol serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. The presence of the trifluoromethyl group often enhances the biological activity of the resulting molecules by altering their pharmacological profiles. researchgate.net The hydroxyl group provides a reactive site for various chemical transformations, allowing for the introduction of diverse functionalities.

One of the key applications is in the synthesis of substituted thiophenes. The thiophene (B33073) nucleus is a privileged pharmacophore in medicinal chemistry, and the ability to introduce a trifluoromethyl group can significantly impact the properties of the final compound. nih.gov For instance, trifluoromethyl-β-dicarbonyls, which can be derived from compounds like this compound, are pivotal in the synthesis of various heterocycles. researchgate.net

The synthesis of densely functionalized trifluoromethyl allenes has also been achieved through organocatalysis, showcasing the versatility of trifluoromethylated building blocks in creating complex molecular architectures. acs.org Furthermore, the synthesis of 2,5-disubstituted thiophene compounds can be achieved through a 'one-pot' method, highlighting the efficiency of using such precursors. google.com

Precursor for Novel Ligands in Homogeneous and Heterogeneous Catalysis

The structural characteristics of this compound make it an excellent precursor for the development of novel ligands for catalysis. The sulfur atom in the thiophene ring and the oxygen of the hydroxyl group can act as coordination sites for metal centers. The trifluoromethyl group can influence the electronic properties of the resulting ligand, thereby tuning the catalytic activity and selectivity of the metal complex.

While direct examples of ligands synthesized from this compound are not extensively documented in the provided search results, the synthesis of related thiophene-based ligands is well-established. For example, thiophene derivatives are used to create ligands for various catalytic applications. The ability to introduce specific substituents, like the trifluoromethyl group, is crucial for fine-tuning the ligand's properties.

Monomer for the Development of Functional Polymers and Oligomers

Thiophene-based polymers are a significant class of π-conjugated polymers with wide-ranging applications in electronics. researchgate.net this compound can potentially serve as a monomer for the synthesis of functional polymers and oligomers. The polymerization can occur through various mechanisms, including oxidative polymerization or cross-coupling reactions involving the thiophene ring.

The incorporation of the trifluoromethyl group into the polymer backbone can significantly alter the material's properties. For instance, fluorination of thiophene-based polymers has been shown to influence their optical and self-assembly properties. researchgate.net The hydroxyl group could be further functionalized to introduce other desired properties into the resulting polymer. The synthesis of thiophene-based macromonomers for graft copolymers demonstrates the potential of functionalized thiophenes in creating complex polymer architectures. mdpi.com

Components in Optoelectronic Materials and Devices

Thiophene-based materials are extensively studied for their optoelectronic properties and applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govresearchgate.nettaylorfrancis.com The electronic structure of this compound, with its π-conjugated thiophene ring and the electron-withdrawing trifluoromethyl group, suggests its potential as a component in such materials.

The trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule, which can be advantageous for charge injection and transport in electronic devices. While direct application of this compound in optoelectronic devices is not explicitly detailed, the synthesis of thiophene-based donor-acceptor materials for optoelectronics is a very active area of research. taylorfrancis.com The interplay between the synthesis, optoelectronic properties, and applications of supramolecular thiophene-based materials is a key area of investigation. researchgate.net

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

The structure of this compound lends itself to participation in supramolecular chemistry and molecular recognition. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the thiophene ring can engage in π-π stacking interactions. The trifluoromethyl group can also participate in non-covalent interactions, such as halogen bonding.

The self-assembly of thiophene derivatives directed by weak hydrogen bonding has been observed, leading to the formation of organized structures. nih.gov These non-covalent interactions are crucial for creating ordered assemblies with specific functions. For example, supramolecular self-assembly plays a vital role in the performance of optoelectronic devices. nih.gov The ability of molecules to recognize and bind to specific analytes is the basis of molecular recognition, a field where thiophene derivatives have shown promise.

Future Research Directions and Unexplored Avenues for 5 Trifluoromethyl Thiophen 2 Ol

Integration with Flow Chemistry Methodologies for Scalable Synthesis

The transition from batch processing to continuous flow manufacturing is a key trend in modern organic chemistry, offering enhanced safety, reproducibility, and scalability. uc.pt For 5-(Trifluoromethyl)thiophen-2-ol, flow chemistry presents a significant opportunity for developing robust and scalable synthetic protocols. While a dedicated flow synthesis for this specific molecule has not been reported, related transformations have been successfully implemented in continuous systems.

Research has demonstrated the continuous flow synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. nih.gov This process involves the in-flow generation of an N-acylpyrazole intermediate, followed by α-trifluoromethylthiolation and subsequent reaction with nucleophiles in a telescoped, multi-step sequence. nih.gov Adopting a similar strategy for this compound could involve the continuous generation of a reactive thiophene (B33073) precursor followed by a trifluoromethylation step in a flow reactor. Furthermore, photocatalytic trifluoromethylation of thiols has been achieved using continuous-flow techniques, highlighting the compatibility of these methodologies. mst.edu

Future work should focus on adapting existing batch syntheses into a continuous process, optimizing parameters such as residence time, temperature, and reagent stoichiometry. The modular nature of flow systems would also allow for the in-line purification and sequential functionalization of the thiophene ring, enabling the rapid generation of a library of derivatives for further study. uc.ptresearchgate.net

Exploration of Photocatalytic and Electrocatalytic Transformations

Photoredox and electrocatalytic methods have emerged as powerful tools for organic synthesis, enabling reactions under mild conditions with high selectivity. mst.edu These techniques are particularly promising for the synthesis and functionalization of this compound.

Photocatalysis: The S-trifluoromethylation of thiols has been accomplished using visible-light-promoted photoredox catalysis. mst.edu One reported method employs a simple organic catalyst, diacetyl, in conjunction with a stable trifluoromethylating reagent. mst.edu This metal-free approach proceeds under mild conditions and demonstrates high functional group tolerance, making it an attractive strategy for the synthesis of trifluoromethylated thiophenols. Future research could investigate the direct photocatalytic trifluoromethylation of thiophen-2-ol (B101167) or related precursors to access the target compound.

Electrocatalysis: Electrochemical methods offer a reagent-free way to generate reactive species. The electrochemical trifluoromethylation of thiophenols has been successfully developed using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source in an undivided cell. researchgate.net This protocol avoids the need for external chemical oxidants and metal catalysts, presenting a green and efficient alternative. researchgate.net Exploring the electrochemical synthesis and subsequent derivatization of this compound could unlock new, sustainable reaction pathways.

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, call for synthetic methods that maximize the incorporation of reactant atoms into the final product. numberanalytics.comnih.gov Many classical heterocyclic syntheses, while effective, suffer from harsh conditions or the generation of significant waste. nih.gov

Future synthetic strategies for this compound should prioritize atom economy. This could involve exploring one-pot, multi-component reactions where the thiophene ring is constructed and functionalized in a single operation. For instance, a three-component reaction of alkynes, elemental sulfur, and an appropriate amine has been shown to be a highly atom-economical route to thioamides. organic-chemistry.org Adapting such a strategy could provide a direct and efficient pathway to thiophene derivatives. Moreover, using elemental sulfur as the sulfur source in coupling reactions with aryl halides is another atom-economical approach to generating thiophenols. organic-chemistry.org

A reported green, one-pot, catalyst-free synthesis of complex trifluoromethyl- and thiophene-containing pyranopyrazoles in water highlights the potential for developing environmentally benign syntheses for related structures. researchgate.net Focusing on catalyst-free systems, the use of water as a solvent, and designing reactions that minimize byproduct formation will be crucial for the sustainable production of this compound and its derivatives.

Applications in Advanced Materials for Energy and Environmental Technologies

The unique electronic properties conferred by the trifluoromethyl group and the thiophene core make this class of compounds highly attractive for applications in materials science.

Environmental Technologies: Trifluoromethylated thiophene derivatives have potential in the development of advanced sensors. For example, a polymer film derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene has been used to create a selective electrochemical sensor for detecting synthetic stimulants in forensic samples. researchgate.net This demonstrates the potential for creating sensors for environmental monitoring. Additionally, the chemistry of thiophenes is central to oxidative desulfurization (ODS) technologies aimed at removing sulfur compounds from fuels to curb SOx emissions. mdpi.com New catalysts and materials inspired by the reactivity of compounds like this compound could lead to more efficient desulfurization processes.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides a powerful tool for accelerating the discovery of new molecules with desired properties, saving significant time and resources. nih.gov By combining virtual screening with experimental synthesis, researchers can rationally design novel derivatives. nih.gov

This approach has been successfully applied to thiophene-based systems. For instance, a virtual screening of novel thienyl-substituted dyes was used to identify a candidate with optimal spectral features for mechanochromic materials, which was then successfully synthesized and validated. nih.gov Similarly, Density Functional Theory (DFT) has been used to design and predict the performance of thiophene-based organic dyes for DSSCs before their synthesis. researchgate.net

For this compound, computational methods can be employed to:

Predict the electronic, optical, and thermodynamic properties of novel derivatives. rsc.org

Simulate interactions with biological targets to guide the design of new therapeutic agents. rsc.org

Screen virtual libraries of derivatives for applications in materials science, identifying candidates with enhanced charge transport, light absorption, or sensing capabilities.

This "in silico" design approach will be instrumental in navigating the vast chemical space of possible derivatives and prioritizing the most promising synthetic targets. nih.gov

Exploration of Reactivity under Extreme Conditions and Nontraditional Media

Investigating the behavior of this compound under non-standard conditions can reveal novel reactivity patterns and lead to the discovery of new transformations.

Extreme Conditions: The use of superacids, such as triflic acid (TfOH), can generate highly reactive cationic intermediates from trifluoromethyl-substituted thiophenes. rsc.org These intermediates can undergo a variety of transformations, including arylation, cyclization, and dehalogenation, depending on the reaction conditions. rsc.org Studying the reactivity of this compound in such strongly acidic media could provide access to complex molecular architectures. Another avenue is the exploration of gas-phase reactions on solid acid catalysts, which has been studied for thiophene alkylation and could offer solvent-free reaction pathways. kaust.edu.sa

Nontraditional Media: Phase-transfer catalysis (PTC), which utilizes immiscible liquid phases, offers a unique reaction environment that can enhance reaction rates and selectivity. mdpi.com This technique is particularly relevant for environmental applications like oxidative desulfurization. mdpi.com Exploring the reactivity and transformations of this compound within PTC systems, ionic liquids, or deep eutectic solvents could lead to novel and efficient synthetic methods that are difficult to achieve in conventional organic solvents.

Q & A

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodology : Standardize NMR solvents (CDCl vs. DMSO-d) and probe temperatures. Reproduce spectra using high-field instruments (500+ MHz) and compare with databases (e.g., PubChem ).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.